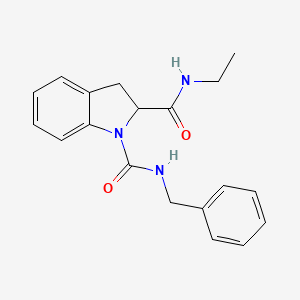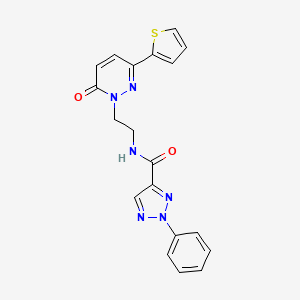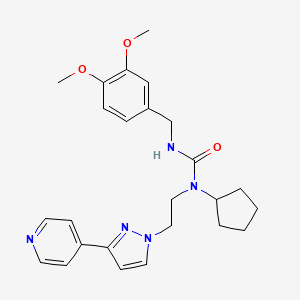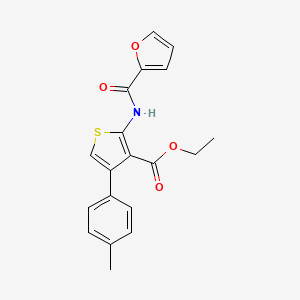
N1-benzyl-N2-ethylindoline-1,2-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-benzyl-N2-ethylindoline-1,2-dicarboxamide, also known as BE-2254, is a synthetic compound that has gained significant attention for its potential therapeutic applications. It belongs to the class of indoline-2-carboxamides and exhibits a unique pharmacological profile.
Scientific Research Applications
Supramolecular Chemistry and Biomedical Applications
Benzene-1,3,5-tricarboxamides (BTAs), with a structure somewhat related to the query compound, have been extensively studied for their supramolecular self-assembly behavior, which allows their use in nanotechnology, polymer processing, and biomedical applications. Their ability to form one-dimensional, nanometer-sized rod-like structures stabilized by H-bonding makes them suitable for a variety of applications, including commercial ones that are beginning to emerge (S. Cantekin, T. D. de Greef, & A. Palmans, 2012).
Antioxidant Activity Analysis
The study of antioxidants is crucial in various fields, and the review by I. Munteanu and C. Apetrei (2021) presents critical information on tests used to determine antioxidant activity. These tests, which could potentially involve compounds like N1-benzyl-N2-ethylindoline-1,2-dicarboxamide, include the ORAC, HORAC, TRAP, and TOSC tests for hydrogen atom transfer reactions, and the CUPRAC, FRAP, and DPPH tests for electron transfer reactions. Understanding these assays and their applicability can provide insights into the antioxidant potential of new compounds (I. Munteanu & C. Apetrei, 2021).
Semisynthetic Resorbable Materials
Hyaluronan derivatives, through chemical modification like partial or total esterification, yield a new class of materials with diverse biological properties. These materials, including potentially those derived from compounds like N1-benzyl-N2-ethylindoline-1,2-dicarboxamide, show promise for a range of clinical applications due to their biocompatibility and degradability. The variation in physico-chemical properties and the impact of esterification type and extent on biological properties highlight the versatility of these materials (D. Campoccia et al., 1998).
Resistance in Agriculture
The resistance of Botrytis cinerea to dicarboximide fungicides, which could be structurally related to the query compound, has been reviewed by E. Pommer and G. Lorenz (1982). Despite the ease of producing resistant strains in the laboratory, field emergence took 2-3 years of intensive use. Understanding the mechanisms behind this resistance and its implications for fungicide efficacy and crop protection strategies is crucial (E. Pommer & G. Lorenz, 1982).
properties
IUPAC Name |
1-N-benzyl-2-N-ethyl-2,3-dihydroindole-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-2-20-18(23)17-12-15-10-6-7-11-16(15)22(17)19(24)21-13-14-8-4-3-5-9-14/h3-11,17H,2,12-13H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZOMBPDTBKFNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-benzyl-N2-ethylindoline-1,2-dicarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Benzyl-3-chloro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2776345.png)
![1-[4-(2-Morpholin-4-YL-ethylamino)-piperidin-1-YL]-ethanone](/img/structure/B2776346.png)
![N-(1-cyanocyclopentyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzamide](/img/structure/B2776348.png)

![2-(4-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2776352.png)

![2-imino-1-(2-methoxyethyl)-10-methyl-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2776356.png)
![2-(furan-2-yl)-5-methyl-7-(2-nitrophenyl)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2776358.png)



![N-(2,3-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2776363.png)

![4-[Chloro(difluoro)methyl]-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2776367.png)